N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a bromo-chlorophenyl group, an amino group, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Bromo-Chlorophenyl Group: The bromo-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable bromo-chlorophenyl halide reacts with an amine.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with a thiol compound under suitable conditions.
Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amidation reaction, where the intermediate reacts with propanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
- N-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
Uniqueness
N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of both bromo and chloro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and can provide distinct properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C13H12BrClN4O2S2 |
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Molecular Weight |
435.8 g/mol |
IUPAC Name |
N-[5-[2-(4-bromo-2-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C13H12BrClN4O2S2/c1-2-10(20)17-12-18-19-13(23-12)22-6-11(21)16-9-4-3-7(14)5-8(9)15/h3-5H,2,6H2,1H3,(H,16,21)(H,17,18,20) |
InChI Key |
UMWJXSFQGCCWGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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